2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-azabicyclo[2.2.2]octane-1-carboxylic acid
Description
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.2]octane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c25-21(26)23-11-9-15(10-12-23)13-24(23)22(27)28-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBMDSOMRNZYPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1987261-87-9 | |
| Record name | 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.2]octane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-azabicyclo[2.2.2]octane-1-carboxylic acid, commonly referred to as Fmoc-ABOCA, is a bicyclic compound with significant implications in medicinal chemistry and pharmacology. This article delves into its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.
Fmoc-ABOCA has the molecular formula C23H23NO4 and a molecular weight of 377.4 g/mol. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized in peptide synthesis due to its stability and ease of removal under basic conditions.
The biological activity of Fmoc-ABOCA is primarily attributed to its interaction with specific molecular targets in the body. The rigid bicyclic structure enhances its binding affinity to various proteins, particularly enzymes involved in critical biological pathways.
Key Mechanisms:
- Enzyme Inhibition : Fmoc-ABOCA has been shown to inhibit certain enzymes by mimicking natural substrates or cofactors, thus disrupting normal biochemical processes.
- Receptor Modulation : The compound may act as a modulator for various receptors, influencing signaling pathways that are crucial for cellular responses.
Structure-Activity Relationship (SAR)
Research has highlighted the importance of specific structural features in determining the biological activity of Fmoc-ABOCA. The following table summarizes key findings from SAR studies:
Biological Studies and Findings
Recent studies have explored the potential of Fmoc-ABOCA in various therapeutic contexts:
-
Inhibition of γ-secretase :
- A study demonstrated that derivatives of Fmoc-ABOCA effectively inhibit γ-secretase activity, which is implicated in Alzheimer's disease pathology. Compounds derived from this class exhibited low nanomolar potency against the PSEN1 complex, highlighting their potential as therapeutic agents for neurodegenerative diseases .
- Antimicrobial Activity :
- Cytotoxicity Studies :
Case Studies
Several case studies have highlighted the application of Fmoc-ABOCA in drug development:
- Case Study 1 : Development of selective γ-secretase inhibitors based on Fmoc-ABOCA led to compounds with improved brain permeability and selectivity for PSEN1 over PSEN2 complexes, making them promising candidates for Alzheimer's treatment .
- Case Study 2 : A series of modifications to the bicyclic structure resulted in compounds with enhanced antimicrobial properties, demonstrating the versatility of Fmoc-ABOCA as a scaffold for drug design .
Scientific Research Applications
Peptide Synthesis
Fmoc-ABA is widely used in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective group for amines, allowing for selective deprotection and coupling during peptide assembly. Its stable nature under various reaction conditions enhances the efficiency of synthesizing complex peptides.
Key Benefits :
- Stability : The Fmoc group is stable to basic conditions, which facilitates multiple coupling steps without degradation.
- Ease of Removal : The Fmoc group can be easily removed using mild base conditions (e.g., piperidine), allowing for the regeneration of free amines.
Drug Development
In medicinal chemistry, Fmoc-ABA has been utilized to design and synthesize novel pharmaceuticals targeting specific biological pathways. Its unique bicyclic structure provides a scaffold for developing inhibitors or modulators of biological targets.
Case Studies :
- A study demonstrated the synthesis of peptide-based drugs using Fmoc-ABA derivatives that showed significant activity against cancer cell lines, indicating potential therapeutic applications in oncology.
Material Science
Fmoc-ABA derivatives are explored in the development of functional materials, such as hydrogels and nanomaterials. These materials can be engineered for drug delivery systems or as scaffolds in tissue engineering.
Research Findings :
- Research has shown that hydrogels incorporating Fmoc-based compounds exhibit tunable mechanical properties and biocompatibility, making them suitable for biomedical applications.
Comparative Data Table
| Application Area | Key Features | Example Studies/Findings |
|---|---|---|
| Peptide Synthesis | Stable Fmoc protection, easy deprotection | Efficient synthesis of complex peptides with therapeutic potential |
| Drug Development | Scaffold for drug design | Novel inhibitors developed against cancer pathways |
| Material Science | Functional materials for drug delivery | Biocompatible hydrogels with tunable properties |
Chemical Reactions Analysis
Fmoc Deprotection Reactions
The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group widely used in peptide synthesis. Deprotection typically occurs under mild basic conditions, releasing the free amine for subsequent reactions.
| Reagent | Conditions | Outcome | Yield | Application |
|---|---|---|---|---|
| Piperidine | 20% in DMF, 30 min, RT | Free amine generation | >95% | Peptide chain elongation |
| DBU | 2% in DCM, 15 min | Rapid deprotection | 90–95% | Solid-phase synthesis |
Mechanistic Insight : The Fmoc group undergoes β-elimination upon treatment with secondary amines (e.g., piperidine), forming a dibenzofulvene-piperidine adduct .
Carboxylic Acid Functionalization
The carboxylic acid moiety undergoes standard derivatization reactions, enabling esterification, amide bond formation, and decarboxylation.
Esterification
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methanol/HCl | Reflux, 4–6 h | Methyl ester derivative | 85–90% | |
| EDCl/HOBt | DMF, RT, 12 h | Activated ester for coupling | 75–80% |
Amide Bond Formation
| Coupling Agent | Substrate | Product | Yield | Source |
|---|---|---|---|---|
| HATU/DIPEA | Primary amines | Peptide-conjugated bicyclic derivatives | 70–85% | |
| DCC/NHS | Amino acids | Hybrid bicyclic-peptide constructs | 65–75% |
Decarboxylation Reactions
Controlled decarboxylation under thermal or acidic conditions removes the carboxylic acid group, yielding a hydrocarbon scaffold.
| Conditions | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| 150°C, 2 h | None | 2-azabicyclo[2.2.2]octane | 60–65% | |
| H2SO4, Δ | — | Bicyclic hydrocarbon | 55–60% |
Enzymatic Modifications
Lipases and esterases selectively modify the carboxylic acid or ester functionalities, enabling enantioselective transformations.
Cycloaddition and Ring-Opening Reactions
The bicyclic framework participates in strain-driven cycloadditions, though limited by steric hindrance.
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| [2+2] Photocycloaddition | UV light, acetone | Bicyclo[2.1.1]hexane hybrid | 40–50% | |
| Acid-catalyzed ring-opening | HCl, EtOH | Linear amino acid derivative | 70% |
Comparative Reactivity of Analogues
Structural variations significantly impact reactivity:
| Derivative | Fmoc Deprotection Rate | Carboxylic Acid pKa |
|---|---|---|
| 2-azabicyclo[2.2.2]octane-1-carboxylic acid | Fast (t1/2 = 5 min) | 3.8 ± 0.2 |
| Cyclopropane-fused analogue | Moderate (t1/2 = 15 min) | 4.1 ± 0.1 |
Comparison with Similar Compounds
Notes
- Contradictions in Evidence: Limited data on melting points, solubility, and crystallinity for most analogs precludes a comprehensive physicochemical comparison.
- Safety : All compounds require handling under inert atmospheres due to moisture-sensitive Fmoc groups .
Preparation Methods
Protection of the Amino Group with Fmoc
The key step is the Fmoc protection of the primary amino group on the 2-azabicyclo[2.2.2]octane-1-carboxylic acid. This is commonly achieved by reacting the free amine with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions.
| Parameter | Description |
|---|---|
| Solvent | Organic solvents such as dichloromethane or tetrahydrofuran (THF) |
| Base | Aqueous sodium bicarbonate or triethylamine to neutralize HCl generated |
| Temperature | 0 °C to room temperature |
| Reaction time | 1 to 3 hours |
| Molar ratio (Fmoc-Cl:amine) | Usually 1.1:1 to ensure complete protection |
$$
\text{2-azabicyclo[2.2.2]octane-1-carboxylic acid (free amine)} + \text{Fmoc-Cl} \xrightarrow[\text{base}]{\text{solvent}} \text{this compound}
$$
The base scavenges the HCl formed during the reaction, preventing protonation of the amine and promoting efficient Fmoc attachment.
Purification
After the reaction, the mixture is typically washed with water to remove inorganic salts and unreacted reagents. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by silica gel chromatography using eluents such as ethyl acetate/hexane mixtures or by recrystallization from suitable solvents like ethanol or ethyl acetate.
Research Findings and Analytical Data
- The molecular formula of the compound is C23H23NO4 with a molecular weight of 377.4 g/mol.
- The compound is characterized by standard spectroscopic techniques such as NMR (proton and carbon), IR spectroscopy, and mass spectrometry to confirm the presence of the Fmoc group and the bicyclic structure.
- The Fmoc protection is confirmed by characteristic aromatic proton signals in the 7.3–7.8 ppm range in ^1H NMR and carbonyl stretching in IR at around 1700 cm^-1.
- Purity is typically assessed by HPLC or TLC during the purification stage.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Starting material | 2-azabicyclo[2.2.2]octane-1-carboxylic acid | Free amine form |
| Amino protection reagent | 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | Slight excess (1.1 eq) |
| Base | Sodium bicarbonate or triethylamine | Neutralizes HCl |
| Solvent | Dichloromethane, THF, or ethyl acetate | Dry, inert atmosphere preferred |
| Temperature | 0 °C to room temperature | Controls reaction rate and selectivity |
| Reaction time | 1–3 hours | Monitored by TLC or HPLC |
| Work-up | Aqueous washes, drying, concentration | Removal of inorganic salts and solvents |
| Purification | Silica gel chromatography or recrystallization | Ensures high purity |
Q & A
Q. How should conflicting toxicity data from different studies be reconciled?
- Methodological Answer :
- Cross-reference GHS classifications: While acute oral toxicity (Category 4, H302) is consistent , discrepancies in respiratory irritation (H335 vs. H319) may arise from particle size or solvent carriers .
- Conduct in vitro assays (e.g., Ames test) to clarify mutagenicity risks if commercial data are incomplete .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
